

physical and chemical properties of 6-Nitro-2,4-xylenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4-Dimethyl-6-nitrophenol**

Cat. No.: **B088349**

[Get Quote](#)

An In-depth Technical Guide to 6-Nitro-2,4-xylenol

Introduction

6-Nitro-2,4-xylenol, also known by its systematic name **2,4-Dimethyl-6-nitrophenol**, is an aromatic organic compound belonging to the nitrophenol family.^{[1][2]} Its structure consists of a phenol ring substituted with two methyl groups at positions 2 and 4, and a nitro group at position 6. The presence of the electron-withdrawing nitro group significantly influences the chemical properties of the phenol, particularly its acidity.^[3] This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and potential biological significance of 6-Nitro-2,4-xylenol, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of 6-Nitro-2,4-xylenol are summarized below. These properties are crucial for its handling, characterization, and application in a laboratory setting.

Identifiers and Molecular Characteristics

Property	Value	Reference
IUPAC Name	2,4-Dimethyl-6-nitrophenol	[2]
Synonyms	6-Nitro-2,4-xylenol	[1] [2]
CAS Number	14452-34-7	[1] [2]
Molecular Formula	C8H9NO3	[1] [4]
Molecular Weight	167.16 g/mol	[1] [4]
InChI	InChI=1S/C8H9NO3/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4,10H,1-2H3	[1] [4]
InChIKey	KJRCHILWKQLEBC-UHFFFAOYSA-N	[4]

Physical Data

Property	Value	Reference
Melting Point	71 - 72 °C	[1] [4]
Appearance	Yellow crystalline solid (inferred from related compounds)	[5]

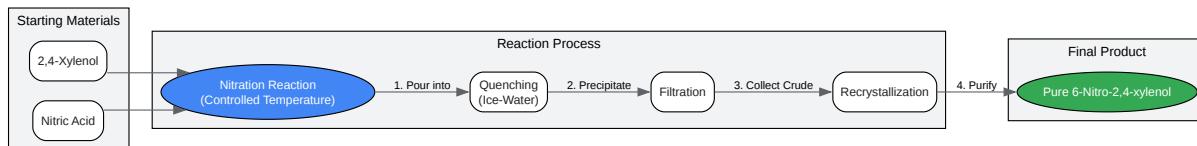
Note: Data on boiling point and solubility were not readily available in the cited sources.

Spectral Information

A complete set of spectral data is available for 6-Nitro-2,4-xylenol, which is essential for its structural confirmation and purity assessment.

Data Type	Availability	Reference
FTIR	Available	[4]
NMR (¹ H and ¹³ C)	Available	[4]
UV-Vis	Available	[4]
Mass Spectrometry	Available	[4]

Experimental Protocols


This section details the methodologies for the synthesis and analysis of 6-Nitro-2,4-xylenol.

Synthesis of 6-Nitro-2,4-xylenol via Nitration

The most common method for the synthesis of nitrophenols is the direct nitration of the corresponding phenol derivative.[6] For 6-Nitro-2,4-xylenol, the synthesis involves the electrophilic substitution of 2,4-xylenol using a nitrating agent.

General Protocol:

- Preparation of Nitrating Agent: A nitrating mixture is typically prepared by carefully adding a controlled amount of concentrated nitric acid to a cooled solution of a suitable solvent. The reaction is exothermic and requires careful temperature management.
- Reaction: 2,4-Xylenol is dissolved in a suitable solvent and cooled in an ice bath. The nitrating agent is then added dropwise to the solution while maintaining a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize the formation of by-products.
- Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Upon completion, the reaction mixture is poured into ice-water to precipitate the crude product.
- Purification: The crude product is collected by filtration, washed with cold water to remove residual acid, and then purified. Purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield pure 6-Nitro-2,4-xylenol.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for 6-Nitro-2,4-xyleneol.

Analytical Characterization

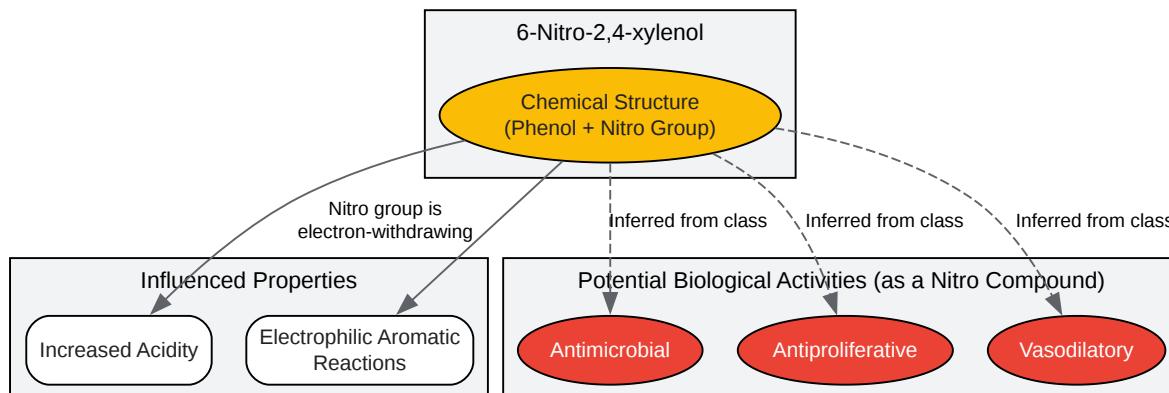
The identity and purity of the synthesized 6-Nitro-2,4-xyleneol can be confirmed using standard analytical techniques.

Methodology:

- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A C18 column can be used with a mobile phase consisting of a gradient of acetonitrile and water. Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. This method is suitable for assessing the purity of the final product and quantifying its yield.[6]
- Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) can also be used for purity analysis and structural confirmation.[6] The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.[7]

Reactivity and Chemical Behavior

- Acidity: The presence of the electron-withdrawing nitro group at the ortho position to the hydroxyl group increases the acidity of the phenolic proton compared to the parent 2,4-xyleneol. This is because the nitro group helps to stabilize the resulting phenoxide ion through resonance, making the loss of a proton more favorable.[3]


- Stability: The compound is generally stable under standard laboratory conditions.[1] It has a listed shelf life of 1460 days.[1]

Biological Activity and Potential Applications

While specific studies on the biological activity of 6-Nitro-2,4-xylenol are not extensively detailed in the provided search results, the broader class of nitro-containing compounds is known for a wide spectrum of biological activities. These activities are often attributed to the nitro group, which can act as both a pharmacophore and a toxicophore.[8]

- Antimicrobial Activity: Many nitroaromatic and nitroheterocyclic compounds have been investigated for their antibacterial and antifungal properties.[8][9] The mechanism often involves the reduction of the nitro group within microbial cells, leading to the formation of toxic reactive species.[8]
- Antiproliferative Activity: Certain fused tricyclic pyrazole derivatives containing a nitro group have demonstrated antiproliferative activity against cancer cell lines.[10]
- Enzyme Inhibition: Some nitrophenols can act as enzyme inhibitors, making them useful in biological and medical research.[5]
- Vasodilatory Effects: The bio-reduction of the nitro group can release nitric oxide ($\cdot\text{NO}$), which is a potent vasodilator. This property is exploited in several cardiovascular drugs.[8]

The potential for 6-Nitro-2,4-xylenol to exhibit similar activities makes it a compound of interest for further investigation in drug discovery and development.

[Click to download full resolution via product page](#)

Caption: Properties influenced by the structure of 6-Nitro-2,4-xylenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. labsolu.ca [labsolu.ca]
- 2. pschemicals.com [pschemicals.com]
- 3. byjus.com [byjus.com]
- 4. spectrabase.com [spectrabase.com]
- 5. chembk.com [chembk.com]
- 6. paspk.org [paspk.org]
- 7. Phenol, 2,6-dimethyl-4-nitro- [webbook.nist.gov]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]
- 10. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 6-Nitro-2,4-xyleneol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b088349#physical-and-chemical-properties-of-6-nitro-2-4-xyleneol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com